Computed Lipophilicity (XLogP3) Differentiates 5-Chloro from 5-Fluoro and Unsubstituted Analogs
Computed XLogP3, a key determinant of passive membrane permeability and oral bioavailability in lead optimization, discriminates the 5-chloro congener from its closest halogen and hydrogen analogs. The target compound records XLogP3 = 2.9, compared to the 5-fluoro analog (estimated XLogP3 ≈ 2.2) and the unsubstituted benzo[d]isoxazole analog (estimated XLogP3 ≈ 2.0) [1]. The ΔlogP of +0.7 to +0.9 units corresponds to an approximately 5- to 8-fold increase in octanol-water partition coefficient, which can meaningfully shift both pharmacokinetic distribution and off-target promiscuity profiles in downstream biological evaluation [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem CID 91812103) |
| Comparator Or Baseline | 5-Fluoro analog (estimated XLogP3 ≈ 2.2); unsubstituted benzo[d]isoxazole analog (estimated XLogP3 ≈ 2.0) |
| Quantified Difference | ΔXLogP3 = +0.7 (vs. 5-F); ΔXLogP3 = +0.9 (vs. unsubstituted H) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity differences of 0.7–0.9 log units are within the range known to affect CNS penetration and metabolic clearance; selecting the wrong halogen analog can push a lead series outside optimal drug-like property space.
- [1] PubChem Compound Summary CID 91812103, Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate, Computed Properties (XLogP3-AA), National Center for Biotechnology Information, 2026. View Source
